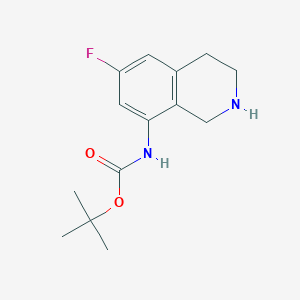

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate

Description

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is a fluorinated tetrahydroisoquinoline derivative bearing a tert-butyl carbamate (Boc) protecting group.

Properties

Molecular Formula |

C14H19FN2O2 |

|---|---|

Molecular Weight |

266.31 g/mol |

IUPAC Name |

tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate |

InChI |

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-12-7-10(15)6-9-4-5-16-8-11(9)12/h6-7,16H,4-5,8H2,1-3H3,(H,17,18) |

InChI Key |

QKOZNLBWWUZDEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC2=C1CNCC2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core with Fluorination

Method A: Cyclization of Appropriate Precursors

- Starting Materials: 8-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives.

- Procedure: Hydroxyl groups are triflated, followed by Pd-catalyzed carboxylation or fluorination to introduce fluorine at the sixth position.

- Key Reactions:

- Triflation of hydroxyl groups.

- Palladium-catalyzed fluorination or direct nucleophilic substitution with fluoride sources such as potassium fluoride.

- Oxidative cyclization to form the tetrahydroisoquinoline ring system.

Method B: Functionalization of Pre-formed Core

- Starting Materials: Commercially available tetrahydroisoquinoline derivatives.

- Procedure: Selective fluorination at the sixth position using electrophilic fluorinating agents or nucleophilic fluorides under controlled conditions.

Carbamate Formation

Method A: Carbamoyl Chloride Route

- Reagents: tert-Butyl carbamoyl chloride or isocyanate derivatives.

- Procedure: The amino group at the 8-position of the tetrahydroisoquinoline core is reacted with tert-butyl carbamoyl chloride in the presence of a base such as triethylamine or N,N,N',N'-tetramethylethylenediamine (TMEDA), often in an inert solvent like dichloromethane or tetrahydrofuran.

- Reaction Conditions: Typically performed at low temperatures (-5°C to room temperature) to prevent side reactions.

Method B: Curtius Rearrangement

- Reagents: Carboxylic acids converted to acyl azides, then rearranged to carbamates.

- Procedure: The carboxylic acid precursor undergoes activation with diphenyl phosphoryl azide or similar reagents, followed by thermal rearrangement to form the carbamate.

Specific Preparation Methods from Literature

Detailed Synthetic Route with Reaction Scheme

Step 1: Synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivative

Starting from a suitable precursor such as 8-hydroxy-1,2,3,4-tetrahydroisoquinoline, triflation at the hydroxyl group followed by palladium-catalyzed fluorination yields the 8-fluoro derivative.

Step 2: Functionalization at the 6-position

Electrophilic fluorination or nucleophilic substitution with fluoride sources introduces fluorine at the sixth position, often facilitated by prior activation of the aromatic ring.

Step 3: Carbamate formation

Reaction of the amino group at the 8-position with tert-butyl carbamoyl chloride or isocyanate in the presence of a base (e.g., triethylamine or TMEDA) in dichloromethane or tetrahydrofuran yields the protected carbamate.

Data Tables Summarizing Preparation Conditions

| Preparation Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination at 6-position | Fluoride source (KF, CsF) | Acetone or DMF | Room temperature to 80°C | 70-85 | Regioselective fluorination |

| Carbamate formation | tert-Butyl carbamoyl chloride | Dichloromethane | -5°C to room temperature | 57-65 | Controlled addition to prevent side reactions |

| Cyclization to tetrahydroisoquinoline | Aromatic aldehyde + amine | Ethanol | Reflux | 60-75 | Requires purification |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives, which may have different biological activities.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Hydrogenated tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of fluorinated isoquinolines on biological systems. It can serve as a model compound for understanding the interactions of fluorinated molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to altered biological activity. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties, such as its stability and solubility .

Comparison with Similar Compounds

Positional Isomers: 5-yl vs. 8-yl Substitution

The 5-yl isomer (CAS 2059936-53-5) shares the same molecular formula as the target 8-yl compound but differs in the carbamate group’s position on the tetrahydroisoquinoline ring. For example, the 8-yl isomer’s carbamate placement may reduce steric hindrance compared to the 5-yl isomer, influencing synthetic accessibility or receptor binding .

Bicyclic and Polycyclic Derivatives

- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7): Features a strained bicyclo[2.2.1]heptane system instead of a tetrahydroisoquinoline scaffold. The smaller ring system and azabicyclo structure may confer distinct conformational rigidity, impacting bioavailability or metabolic stability .

- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate : Includes a formyl group on a bicyclo[2.2.2]octane framework. The aldehyde functionality introduces reactivity for further derivatization, contrasting with the inert Boc group in the target compound .

Functional Group Variations

- tert-Butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate (CAS 867353-53-5): Contains a hydroxyphenyl carbamoyl moiety, enabling hydrogen bonding and π-π interactions. This contrasts with the fluorine atom in the target compound, which primarily induces electron-withdrawing effects and lipophilicity .

Physicochemical and Functional Implications

While experimental data (e.g., melting points, solubility) are unavailable in the evidence, structural differences suggest the following trends:

- Fluorine vs. Hydroxyl Groups : Fluorine enhances metabolic stability and membrane permeability compared to polar hydroxyl groups, making the target compound more suited for CNS applications .

- Boc Protection Strategy : The Boc group in the target compound simplifies amine deprotection in synthesis compared to unprotected amines or alternative protecting groups (e.g., Fmoc) .

Research Tools and Methodologies

Software tools referenced in the evidence, such as SHELX (for crystallographic refinement) and Mercury (for crystal structure visualization), are critical for confirming substituent positions and analyzing intermolecular interactions in similar compounds . For instance, SHELXL’s precision in small-molecule refinement could resolve positional isomerism (e.g., 5-yl vs. 8-yl), while Mercury’s overlay capabilities enable comparative studies of molecular conformations .

Biological Activity

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, interaction profiles with biological targets, and synthesis methodologies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19FN2O2, with a molecular weight of approximately 266.31 g/mol. The presence of a fluorine atom in its structure enhances lipophilicity and may influence its pharmacological properties.

Pharmacological Properties

Research indicates that compounds related to tetrahydroisoquinolines exhibit significant biological activities. Specifically, this compound has been studied for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug transport and resistance mechanisms. The compound's interaction with these transporters suggests it may enhance drug bioavailability and efficacy by influencing substrate transport and efflux in cellular models.

Interaction Studies

Interaction studies have demonstrated that this compound can significantly influence the activity of ABC transporters. For instance:

| Transporter | Effect of this compound |

|---|---|

| ABCB1 (P-glycoprotein) | Inhibition of efflux activity, leading to increased intracellular drug concentration |

| ABCC1 (MRP1) | Modulation of substrate transport rates |

These interactions are essential for understanding the therapeutic potential and side effects associated with this compound.

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroisoquinoline Framework : Starting from appropriate precursors, the tetrahydroisoquinoline structure is synthesized through cyclization reactions.

- Fluorination : The introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents under controlled conditions.

- Carbamate Formation : The final step involves reacting the tetrahydroisoquinoline derivative with tert-butyl carbamate to yield the target compound.

This multi-step synthesis allows for precise control over the structure and functional groups present in the final product.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Drug Resistance : A study demonstrated that a similar tetrahydroisoquinoline derivative enhanced the efficacy of anticancer drugs by inhibiting ABC transporters in cancer cell lines.

- Neuropharmacological Effects : Another investigation reported that derivatives of tetrahydroisoquinolines exhibited neuroprotective effects in animal models of neurodegenerative diseases.

These studies underscore the potential therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.